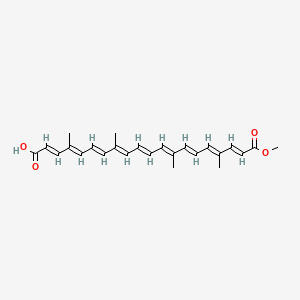
beta-Bixin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bixin, also known as b-bixin or labile bixin, belongs to the class of organic compounds known as acyclic diterpenoids. These are diterpenoids (compounds made of four consecutive isoprene units) that do not contain a cycle. Thus, bixin is considered to be an isoprenoid lipid molecule. Bixin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, bixin is primarily located in the membrane (predicted from logP) and cytoplasm. Bixin can be converted into bixin dialdehyde.
Aplicaciones Científicas De Investigación
Hypoglycemic, Lipid-lowering, and Hepatoprotective Effects
Beta-Bixin has been studied for its potential in addressing conditions like obesity, diabetes type II, and steatosis. A study demonstrated that Beta-Bixin, along with Bixin: β-Cyclodextrin inclusion compound, when orally administered, showed significant hypoglycemic, lipid-lowering, and hepatoprotective effects in a high-fat-fed obese murine model. The compounds exhibited a down-regulation of all metabolic and liver parameters in the study, indicating their potential as multifactorial therapeutic agents (Pinzón-García et al., 2018).
Renal Interstitial Fibrosis Prevention
Another significant application of Beta-Bixin is in preventing renal interstitial fibrosis. The compound was found to induce the activation of the nuclear factor erythroid-2-related factor2 (Nrf2) signaling pathway, which is crucial in protecting against kidney interstitial fibrosis. The studies showed that Bixin could inhibit the activation of transforming growth factor beta 1-induced epithelial-to-mesenchymal transition (EMT) and extracellular matrix production, indicating its potential therapeutic strategy in alleviating kidney fibrosis (Li et al., 2020).
Interaction with Whey Protein
In the food industry, understanding the interactions between components like Bixin and proteins is crucial. A study focused on the binding between Bixin and whey protein at pH 7.4, exploring the molecular binding and its implications. The findings can be instrumental in developing whey protein recovery processes and minimizing residual annatto content in whey protein ingredients (Zhang & Zhong, 2012).
Applications in Food and Cosmetics
Bixin is also notable for its use in food and cosmetics. The interaction of Bixin with β-cyclodextrin and its stability and applications in food were explored. The complexation of Bixin with β-cyclodextrin was shown to promote an intensification of color and increase water solubility, beneficial for its use in low-fat foods and broadening its industrial applications (Marcolino et al., 2011).
Asthma Treatment
Beta-Bixin has been identified as a potential treatment for asthma due to its anti-tumor, anti-inflammatory, and antioxidative properties. A study demonstrated that Beta-Bixin administration suppressed allergic airway inflammation and reversed glucocorticoids resistance, as well as alleviated airway remodeling and hyperresponsiveness in asthmatic mice (Zhu et al., 2021).
Propiedades
Número CAS |
39937-23-0 |
|---|---|
Fórmula molecular |
C25H30O4 |
Peso molecular |
394.5 g/mol |
Nombre IUPAC |
(2E,4E,6E,8E,10E,12E,14E,16E,18E)-20-methoxy-4,8,13,17-tetramethyl-20-oxoicosa-2,4,6,8,10,12,14,16,18-nonaenoic acid |
InChI |
InChI=1S/C25H30O4/c1-20(12-8-14-22(3)16-18-24(26)27)10-6-7-11-21(2)13-9-15-23(4)17-19-25(28)29-5/h6-19H,1-5H3,(H,26,27)/b7-6+,12-8+,13-9+,18-16+,19-17+,20-10+,21-11+,22-14+,23-15+ |
Clave InChI |
RAFGELQLHMBRHD-IFNPSABLSA-N |
SMILES isomérico |
C/C(=C\C=C\C=C(/C)\C=C\C=C(/C)\C=C\C(=O)OC)/C=C/C=C(\C)/C=C/C(=O)O |
SMILES |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)O |
SMILES canónico |
CC(=CC=CC=C(C)C=CC=C(C)C=CC(=O)OC)C=CC=C(C)C=CC(=O)O |
melting_point |
204-206°C |
Otros números CAS |
6983-79-5 39937-23-0 |
Descripción física |
Solid |
Pictogramas |
Acute Toxic; Irritant |
Sinónimos |
bixin |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



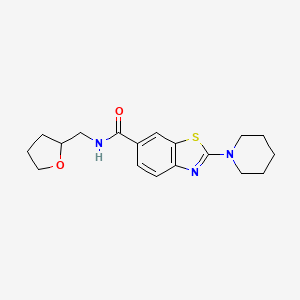
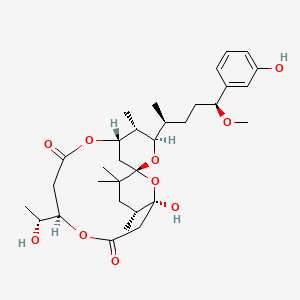



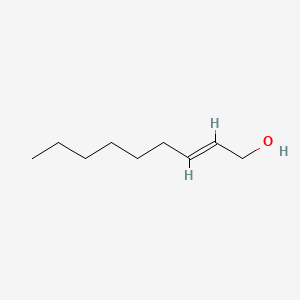
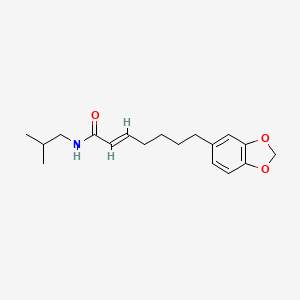
![3,7a-Diazacyclohepta[jk]fluorene-5-acetaldehyde, alpha-ethylidene-1,2,3,3a,4,5,6,7-octahydro-7-hydroxy-3-methyl-, [3aS-[3aalpha,5beta(E),7alpha]]-](/img/structure/B1238340.png)
![[(1S,2R,13S,24S)-9,19-dihydroxy-13-methoxy-11,17-dimethyl-3,7,15,21-tetraoxo-6,22-dioxaheptacyclo[12.9.1.11,16.14,8.02,13.012,26.020,25]hexacosa-4,8,10,12(26),16(25),17,19-heptaen-24-yl] acetate](/img/structure/B1238342.png)
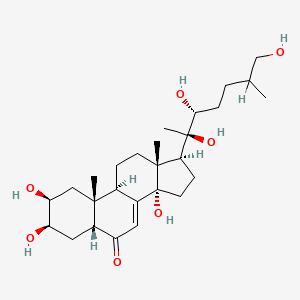
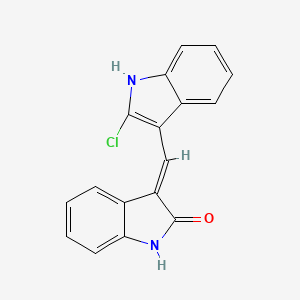
![methyl 3,4',9',10-tetrahydroxy-3'-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-7'-methoxy-5',8',9-trioxospiro[3,4-dihydropyrano[4,3-g]chromene-2,2'-3H-benzo[f][1]benzofuran]-7-carboxylate](/img/structure/B1238348.png)
![(2R,7S)-2,7-diamino-3-[(3S)-4-[[(1R)-1-carboxyethyl]amino]-3-[[(2S)-2-(docosanoylamino)propanoyl]amino]-4-oxobutyl]-4-oxooctanedioic acid](/img/structure/B1238349.png)
